6beta-Hydroxy Mometasone Furoate

Description

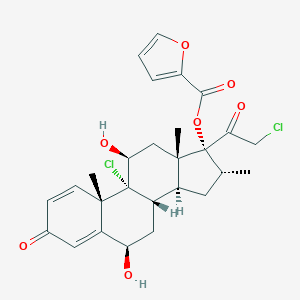

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-6,11-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,31-32H,9,11-13H2,1-3H3/t14-,16+,17+,19-,21+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDNOVWUTMHAKI-IVRQEYNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132160-74-8 | |

| Record name | 6-beta Hydroxy mometasone furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-.BETA. HYDROXY MOMETASONE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FR2JX5V72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Enzymatic Mechanisms of 6beta Hydroxylation

Sites and Extent of 6β-Hydroxy Mometasone (B142194) Furoate Formation

The generation of 6β-Hydroxy Mometasone Furoate from its parent compound, Mometasone Furoate, is a process that predominantly occurs in specific tissues and is facilitated by a particular family of enzymes. In vitro studies have been instrumental in elucidating the primary sites of this metabolic conversion.

In Vitro Metabolic Studies in Subcellular Fractions

To understand the metabolic fate of Mometasone Furoate, researchers utilize subcellular fractions from various tissues. These in vitro models allow for the investigation of metabolic pathways in a controlled environment, free from the complexities of a whole-organism system.

The liver is the primary site for the metabolism of Mometasone Furoate. nih.govdrugbank.com Studies using both human and rat liver microsomes have consistently shown that Mometasone Furoate is rapidly and extensively metabolized in this organ. nih.govdrugbank.comoup.comnih.gov The microsomal fraction of liver cells, which contains a high concentration of drug-metabolizing enzymes, is the major intracellular site for the 6β-hydroxylation of Mometasone Furoate. oup.comnih.gov In fact, 6β-hydroxylation has been identified as a major metabolic pathway in the liver microsomes of both species. nih.govdrugbank.com

In human liver S9 fractions, Mometasone Furoate is efficiently metabolized into at least five different metabolites. nih.govresearchgate.netdoi.org While there are quantitative differences in the metabolite profiles between rats and humans, the formation of 6β-Hydroxy Mometasone Furoate is a significant event in both. nih.govresearchgate.netdoi.org The apparent half-life of Mometasone Furoate in human liver S9 fractions is approximately three times longer than that observed in rat liver S9 fractions, suggesting a slower rate of metabolism in humans. nih.govdoi.org

Table 1: In Vitro Metabolism of Mometasone Furoate in Hepatic Microsomes

| Species | Tissue Fraction | Key Findings | Reference |

|---|---|---|---|

| Human | Liver Microsomes | Rapid and extensive metabolism; 6β-hydroxylation is a major pathway. | nih.govdrugbank.com |

| Rat | Liver Microsomes | Rapid and extensive metabolism; microsomal fraction is the major site of 6β-hydroxylation. | oup.comnih.gov |

| Human | Liver S9 Fraction | Efficiently metabolized into at least five metabolites; slower metabolism compared to rats. | nih.govresearchgate.netdoi.org |

In stark contrast to the liver and intestine, pulmonary tissue exhibits minimal metabolic activity towards Mometasone Furoate. nih.govdrugbank.com In vitro studies have shown that the metabolism of Mometasone Furoate is negligible in human lung tissue. nih.govdrugbank.com This suggests that the drug remains largely intact within the lungs, which is relevant for its topical therapeutic action in respiratory conditions. The stability of Mometasone Furoate in the lung allows for a localized effect with reduced systemic exposure to its metabolites. nih.govdrugbank.com

Identification of Contributing Cytochrome P450 Enzymes

The biotransformation of a vast array of drugs and other foreign compounds is carried out by a superfamily of enzymes known as cytochrome P450 (CYP). nih.govnih.govmdpi.com These enzymes are central to Phase I metabolism, which typically involves the introduction or unmasking of a functional group to increase the compound's polarity. nih.govmdpi.com

Primary Role of the CYP3A4 Isoform

Within the extensive CYP superfamily, the CYP3A subfamily, and specifically the CYP3A4 isoform, has been identified as the principal enzyme responsible for the 6β-hydroxylation of Mometasone Furoate. oup.comnih.govdrugbank.com Studies utilizing chemical inhibitors selective for CYP3A have confirmed its major role in this metabolic reaction in both human and rat liver microsomes. oup.comnih.gov

The formation of 6β-Hydroxy Mometasone Furoate is directly regulated by the activity of CYP3A4. drugbank.com In vitro experiments using human liver microsomes and recombinant CYP3A4 have demonstrated that this enzyme catalyzes the hydroxylation at the 6β position of the Mometasone Furoate molecule. The rate of metabolite formation correlates with CYP3A4 activity, and this process can be competitively inhibited by known CYP3A4 inhibitors such as ketoconazole.

The identification of CYP3A4 as the key enzyme in Mometasone Furoate metabolism is crucial for understanding potential drug-drug interactions. Co-administration of Mometasone Furoate with potent inhibitors or inducers of CYP3A4 could significantly alter its pharmacokinetic profile.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 6β-Hydroxy Mometasone Furoate |

| Mometasone Furoate |

Investigation of Other Potential Enzyme Systems

While the cytochrome P450 3A (CYP3A) family is identified as the major enzyme system responsible for the 6beta-hydroxylation of mometasone furoate in rat liver microsomes, evidence suggests the involvement of other enzymatic pathways. capes.gov.br Studies have indicated that in addition to the primary 6beta-hydroxylation route, other parallel and subsequent metabolic pathways may also contribute to the biotransformation of mometasone furoate. capes.gov.brnih.gov In rat liver, it is suggested that mometasone furoate is not only metabolized by CYP3A-mediated 6beta-hydroxylation but also transformed through other pathways catalyzed by different, unspecified enzymes. capes.gov.br Similarly, in microsomes from both human liver and intestine, while 6beta-hydroxylation is a major metabolic pathway, the existence of other metabolic routes is also proposed. nih.gov

Kinetic Characterization of 6beta-Hydroxylation

The kinetics of the 6beta-hydroxylation of mometasone furoate provide insight into the efficiency and capacity of the metabolic process.

Enzyme Kinetic Models (e.g., Michaelis-Menten Kinetics)

The enzymatic conversion of mometasone furoate to its 6beta-hydroxy metabolite can be described by established kinetic models. Specifically, the 6beta-hydroxylation of mometasone furoate in rat liver microsomes has been shown to follow monophasic Michaelis-Menten kinetics. capes.gov.br This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. wikipedia.orglibretexts.org The Michaelis-Menten equation is given by:

V = (Vmax * [S]) / (Km + [S])

Where:

V is the reaction velocity.

Vmax represents the maximum reaction velocity.

[S] is the substrate concentration.

Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. wikipedia.org

Factors Influencing Reaction Rates and Substrate Turnover

Several factors can influence the rate of the 6beta-hydroxylation of mometasone furoate. These can include general conditions such as temperature and pH, which affect enzyme stability and activity. wikipedia.org The concentration of the substrate, mometasone furoate, is also a key determinant of the reaction rate, as described by the Michaelis-Menten model. libretexts.org

Comparative Analysis of 6beta-Hydroxylation Across Species

The metabolism of mometasone furoate, including the formation of 6beta-hydroxy mometasone furoate, exhibits notable differences between species.

Interspecies Differences in Metabolic Profiles

Studies comparing the metabolism of mometasone furoate in rat and human tissues have revealed both similarities and significant quantitative differences. nih.gov In the liver S9 fractions of both species, mometasone furoate is extensively metabolized into at least five different metabolites. nih.gov However, the relative amounts of these metabolites differ. A key finding is that the apparent half-life of mometasone furoate in human liver S9 fractions is approximately three times longer than in rat liver S9 fractions, indicating a slower rate of metabolism in humans. nih.gov

Quantitative Variations in Metabolite Production

The quantitative differences in metabolite production between rats and humans are significant. In rat liver fractions, the major metabolite formed is a polar compound referred to as MET1. nih.gov In contrast, in human liver S9 fractions, both MET1 and another metabolite, MET2, are produced in roughly equal proportions. nih.gov These variations highlight the species-specific nature of mometasone furoate metabolism.

Table 1: Interspecies Comparison of Mometasone Furoate Metabolism

| Parameter | Rat | Human |

| Metabolic Rate | Faster (Shorter half-life in liver S9) nih.gov | Slower (3x greater half-life in liver S9) nih.gov |

| Major Metabolites in Liver | MET1 is the predominant metabolite. nih.gov | MET1 and MET2 are formed in equal amounts. nih.gov |

Exploration of Parallel and Subsequent Metabolic Pathways

In vitro studies utilizing human and rat liver S9 fractions have demonstrated that MF is efficiently metabolized into at least five distinct metabolites, designated as MET1, MET2, MET3, MET4, and MET5. researchgate.netnih.gov Among these, MET2 has been identified as 6β-hydroxy mometasone furoate. researchgate.net However, the other metabolites are products of parallel or subsequent metabolic reactions.

Detailed Research Findings

Research has highlighted differences in the metabolic profile of mometasone furoate between species. In rat liver fractions, the most polar metabolite, MET1, is the major metabolic product. researchgate.netnih.gov In contrast, in human liver S9 fractions, both MET1 and MET2 (6β-hydroxy mometasone furoate) are formed in roughly equal measure. researchgate.netnih.gov The metabolites MET1, MET2, and MET3 have been detected in the intestinal contents of rats following administration, indicating that biliary excretion is a significant route of elimination for the parent compound and its metabolites. researchgate.net

The biological activity of these various metabolites has also been a subject of investigation. Fractionation of the metabolites produced in liver S9 fractions revealed that, in addition to the parent compound, MET2 (6β-hydroxy mometasone furoate) exhibits significant binding affinity for the glucocorticoid receptor. researchgate.netconsensus.app This finding is significant as it suggests that this metabolite may contribute to the systemic effects of the drug. researchgate.net

It is important to distinguish between metabolic products and degradation products. In human plasma and urine, several degradation products of mometasone furoate have been identified. nih.gov These are distinct from the metabolites formed through enzymatic processes in the liver and other tissues.

The table below summarizes the key metabolites and degradation products of Mometasone Furoate mentioned in research literature.

| Compound Name | Alternative Name(s) | Type | Notes |

|---|---|---|---|

| 6β-Hydroxy Mometasone Furoate | MET2, 6β-OH MF | Metabolite | A major metabolite formed via CYP3A4-mediated hydroxylation. researchgate.netdrugbank.com |

| Mometasone | - | Metabolite | Formed via hydrolysis of the furoate ester. drugbank.com |

| MET1 | - | Metabolite | A major, highly polar metabolite in rat liver; formed in significant amounts in human liver. researchgate.netnih.gov |

| MET3 | - | Metabolite | One of at least five metabolites identified in liver S9 fractions. researchgate.netnih.gov |

| MET4 | - | Metabolite | One of at least five metabolites identified in liver S9 fractions. researchgate.netnih.gov |

| MET5 | - | Metabolite | One of at least five metabolites identified in liver S9 fractions. researchgate.netnih.gov |

| 21-chloro-17α-hydroxy-16α-methyl-9β,11β-oxidopregna-1,4-diene-3,20-dione 17-(2-furoate) | Degradation Product A | Degradation Product | Identified in plasma and urine. nih.gov |

| 9α,21β-dichloro-11β,21α-dihydroxy-16α-methylpregna-1,4,17,20-tetraen-3-one 21-(2-furoate) | Degradation Product B | Degradation Product | Predominant in plasma. nih.gov |

| 21β-chloro-21α-hydroxy-16α-methyl-9β,11β-oxidopregna-1,4,17,20-tetraen-3-one 21-(2-furoate) | Degradation Product C | Degradation Product | Predominant in plasma and urine. nih.gov |

| 21-chloro-17α-hydroxy-16α-methyl-9β,11β-oxidopregna-1,4-diene-3,20-dione | Degradation Product D | Degradation Product | A minor degradation product in plasma. nih.gov |

Glucocorticoid Receptor Interactions and Biological Activity of 6beta Hydroxy Mometasone Furoate

Quantitative Assessment of Glucocorticoid Receptor Binding Affinity

The affinity of a corticosteroid for the glucocorticoid receptor is a primary determinant of its potency. The binding of 6beta-Hydroxy Mometasone (B142194) Furoate to the human glucocorticoid receptor has been quantified to understand its potential contribution to the effects of mometasone furoate.

In competitive binding assays using human lung glucocorticoid receptors, the relative receptor affinity (RRA) of 6beta-Hydroxy Mometasone Furoate was determined. nih.govnih.gov With dexamethasone (B1670325) serving as the reference standard with an RRA of 100, this compound was found to have a significant residual receptor binding affinity. nih.govnih.gov Specifically, its RRA was determined to be 206 ± 15. nih.govnih.govconsensus.app This indicates that this compound possesses a binding affinity for the glucocorticoid receptor that is approximately twice that of dexamethasone. nih.gov

When compared to its parent compound, mometasone furoate, the binding affinity of this compound is markedly lower. nih.gov Mometasone furoate exhibits a very high RRA of about 2200, which is 22 times that of dexamethasone. nih.govdrugbank.comresearchgate.net In contrast, the RRA of this compound is significantly reduced due to the 6-beta hydroxylation. nih.gov

However, the binding affinity of this compound is comparable to that of other clinically utilized corticosteroids. For instance, its RRA of 206 is similar to that of flunisolide (B1672891) (RRA 180 ± 11) and in the range of triamcinolone (B434) acetonide (RRA 361 ± 26). nih.gov This level of activity is noteworthy and suggests that the metabolite is not inert but retains a considerable ability to interact with the glucocorticoid receptor.

Interactive Table: Relative Receptor Affinities (RRA) of Various Corticosteroids

| Compound | Relative Receptor Affinity (RRA) |

| Dexamethasone | 100 |

| This compound | 206 ± 15 |

| Flunisolide | 180 ± 11 |

| Triamcinolone Acetonide | 361 ± 26 |

| Mometasone Furoate | ~2200 |

| Fluticasone Propionate | 1800 |

Theoretical Mechanisms of Metabolite-Mediated Glucocorticoid Action

The mechanism of action for this compound is presumed to follow the classical pathway of glucocorticoid action, similar to other corticosteroids. nih.govwikipedia.org This involves the following key steps:

Binding to Cytoplasmic Receptors: The metabolite, being a steroid, is lipid-soluble and can diffuse across the cell membrane into the cytoplasm. nih.gov

Receptor Activation: In the cytoplasm, it binds to the glucocorticoid receptor, causing a conformational change in the receptor complex. wikipedia.org

Nuclear Translocation: This binding event leads to the dissociation of chaperone proteins and allows the activated receptor-steroid complex to translocate into the nucleus.

Gene Transcription Modulation: Once in the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the transcription of pro-inflammatory genes. patsnap.com

The anti-inflammatory effects are thought to be mediated by the induction of phospholipase A2 inhibitory proteins, known as lipocortins. nih.gov These proteins control the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. nih.gov By activating these pathways, this compound can contribute to the reduction of inflammation. nih.govwikipedia.org

Analytical Methodologies for Characterization and Quantification of 6beta Hydroxy Mometasone Furoate

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 6β-Hydroxy Mometasone (B142194) Furoate, providing the necessary separation from the parent drug and other related impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 6β-Hydroxy Mometasone Furoate. rsc.orgepa.govnih.govscielo.brresearchgate.net Its high resolution and sensitivity make it ideal for separating structurally similar compounds within a drug substance and its formulations.

Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of Mometasone Furoate and its impurities. nih.govscielo.brresearchgate.net Several methods have been developed, often utilizing a C18 or C8 stationary phase. These methods are capable of separating 6β-Hydroxy Mometasone Furoate from Mometasone Furoate and other degradation products. nih.govresearchgate.net

A typical RP-HPLC method involves a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.brsavaglobal.com The elution can be either isocratic (constant mobile phase composition) or gradient (composition changes over time) to achieve optimal separation. For instance, a study detailed a method using a C18 column with a mobile phase of acetonitrile and phosphate buffer at a flow rate of 0.8 mL/min, with UV detection at 254 nm. savaglobal.com Another validated method for the simultaneous determination of Mometasone Furoate and salicylic (B10762653) acid in an ointment used a Zobrax Eclipse XDB-C8 column with a mobile phase of methanol and 0.02 M aqueous phosphate buffer (70:30) adjusted to pH 2.3, at a flow rate of 1.5 mL/min. rsc.org

Interactive Data Table: Example of RP-HPLC Method Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | Bakerbond C18, 250 x 4.6 mm, 5 µm savaglobal.com | Zobrax Eclipse XDB-C8, 150 x 4.6 mm, 5 µm rsc.org |

| Mobile Phase A | Octanesulfonic acid sodium salt and phosphate buffer (pH 3.0) savaglobal.com | 0.02 M aqueous phosphate buffer (pH 2.3) rsc.org |

| Mobile Phase B | Acetonitrile savaglobal.com | Methanol rsc.org |

| Elution | Isocratic (45:55 v/v) savaglobal.com | Isocratic (30:70) rsc.org |

| Flow Rate | 0.8 mL/min savaglobal.com | 1.5 mL/min rsc.org |

| Detection | 254 nm savaglobal.com | 260 nm rsc.org |

| Column Temperature | 50°C savaglobal.com | Not specified |

Stability-indicating methods are crucial for demonstrating that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential impurities. researchgate.net For Mometasone Furoate, this involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. savaglobal.comresearchgate.net

A developed stability-indicating HPLC method must be able to resolve Mometasone Furoate from all potential degradation products, including 6β-Hydroxy Mometasone Furoate. nih.govmdpi.comnih.gov Validation of such methods typically includes assessments of specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. savaglobal.comresearchgate.net One study successfully developed a stability-indicating RP-HPLC method for the simultaneous determination of Mometasone Furoate and other compounds in a topical formulation, demonstrating separation of the active ingredients from their degradation products. mdpi.comnih.gov

Coupling with Mass Spectrometry (MS) for Identification and Quantification

The coupling of HPLC with Mass Spectrometry (LC-MS) provides a powerful tool for the definitive identification and sensitive quantification of impurities like 6β-Hydroxy Mometasone Furoate. nih.gov While HPLC provides the physical separation, MS offers highly specific detection based on the mass-to-charge ratio (m/z) of the ionized compound.

LC-MS is particularly valuable for the structural elucidation of unknown degradation products formed during stability studies. nih.govingentaconnect.com In the context of 6β-Hydroxy Mometasone Furoate, LC-MS analysis in positive ion mode would typically show a protonated molecular ion [M+H]⁺. mdpi.com This technique has been instrumental in confirming the structure of various degradation products of Mometasone Furoate. nih.govingentaconnect.comresearchgate.net Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for even more sensitive and selective quantification, achieving lower limits of quantification (LLOQ) in the picogram-per-milliliter range in biological matrices like human plasma. sciex.comwaters.comshimadzu.com

Interactive Data Table: LC-MS/MS Parameters for Mometasone Furoate Analysis

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive mdpi.comsciex.com |

| Mass Analyzer | Triple Quadrupole (TQ) waters.comshimadzu.com |

| Precursor Ion (m/z) | Specific to Mometasone Furoate |

| Product Ion (m/z) | Specific to Mometasone Furoate fragments |

| Lower Limit of Quantification (LLOQ) | As low as 0.25 - 0.5 pg/mL in plasma waters.comshimadzu.com |

Spectroscopic Detection Approaches

Spectroscopic techniques, particularly UV-Vis spectroscopy, are commonly used in conjunction with HPLC for the detection and quantification of 6β-Hydroxy Mometasone Furoate.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Vis spectroscopy is the most common detection method used with HPLC for the analysis of Mometasone Furoate and its impurities. nih.govresearchgate.net Mometasone Furoate exhibits a characteristic UV absorbance maximum, typically around 246-254 nm, which is utilized for its detection. nih.govsavaglobal.comrjptonline.org 6β-Hydroxy Mometasone Furoate, being structurally similar, is also expected to absorb in this region, allowing for its detection and quantification using a UV detector following chromatographic separation.

The development of a UV spectrophotometric method for the determination of Mometasone Furoate often involves selecting a suitable solvent in which the drug is soluble and that does not interfere with its absorbance spectrum. rjptonline.orgrjpn.org For quantification in pharmaceutical dosage forms, the method's linearity, accuracy, and precision are validated according to regulatory guidelines. rjptonline.org While standalone UV-Vis spectroscopy can be used for the assay of the bulk drug, it lacks the specificity to distinguish between Mometasone Furoate and its closely related impurities like 6β-Hydroxy Mometasone Furoate without prior separation. Therefore, its primary application in this context is as a detector for HPLC. scielo.br

Validation of Analytical Methods for Biological Matrices

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantifying 6beta-Hydroxy Mometasone Furoate in a biological matrix like plasma, this typically involves a highly sensitive technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method. A calibration curve is constructed by analyzing samples with known concentrations of this compound. The range is the interval between the upper and lower concentrations for which the method is shown to be linear, precise, and accurate. For metabolites, this range must be sufficient to measure concentrations expected in clinical or preclinical studies.

A typical approach involves plotting the instrument's response against the known concentration of the analyte and determining the relationship using a linear regression model. The correlation coefficient (r²) is expected to be close to 1.0. rjptonline.org For instance, methods developed for the parent compound, Mometasone Furoate, have demonstrated linearity over ranges like 0.250 to 100 pg/mL in human plasma. sciex.com

Table 1: Illustrative Linearity and Calibration Range Data This table illustrates the type of data generated during a linearity assessment. Actual values for this compound analysis would need to be determined experimentally.

| Parameter | Typical Acceptance Criterion | Illustrative Finding |

|---|---|---|

| Calibration Range | Defined based on expected concentrations | e.g., 1.0 - 200 pg/mL |

| Regression Model | Typically linear (y = mx + c) | Linear |

| Correlation Coefficient (r²) | ≥ 0.99 | e.g., 0.9985 |

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the percent relative standard deviation (%RSD).

Repeatability (Intra-assay precision) : Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision) : Evaluates variations within the laboratory, such as on different days (inter-day), with different analysts, or different equipment.

For bioanalytical methods, precision is usually assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. The acceptance criterion for %RSD is generally ≤15% for QC samples and ≤20% for the LLOQ. researchgate.netresearchgate.net

Table 2: Illustrative Inter-Day Precision Data This table illustrates the type of data generated during a precision assessment. Actual values for this compound analysis would need to be determined experimentally.

| Concentration Level | Mean Measured Concentration (pg/mL) | Standard Deviation (SD) | % Relative Standard Deviation (%RSD) |

|---|---|---|---|

| Low QC (e.g., 3.0 pg/mL) | 2.95 | 0.28 | 9.5% |

| Mid QC (e.g., 80 pg/mL) | 82.4 | 5.93 | 7.2% |

| High QC (e.g., 160 pg/mL) | 158.1 | 9.03 | 5.7% |

Accuracy reflects the closeness of the mean test results to the true value. It is determined by analyzing samples with known amounts of this compound (QC samples) and comparing the measured concentration to the nominal concentration. The accuracy is expressed as a percentage of the nominal value. For bioanalytical validation, the mean value should generally be within ±15% of the nominal value (±20% at the LLOQ). researchgate.netresearchgate.net

Recovery refers to the efficiency of the extraction procedure. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution containing the same concentration of the analyte. Consistent and reproducible recovery is more critical than achieving 100% recovery.

Table 3: Illustrative Accuracy and Recovery Data This table illustrates the type of data generated during an accuracy and recovery assessment. Actual values for this compound analysis would need to be determined experimentally.

| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (% of Nominal) | Mean Extraction Recovery (%) |

|---|---|---|---|---|

| Low | 3.0 | 2.95 | 98.3% | e.g., ~85% |

| Mid | 80.0 | 82.4 | 103.0% | |

| High | 160.0 | 158.1 | 98.8% |

The sensitivity of a bioanalytical method is defined by its detection and quantification limits.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LLOQ is the lowest point on the calibration curve.

For highly potent compounds and their metabolites, which may be present at very low concentrations, achieving a low LLOQ (in the sub-pg/mL to low pg/mL range) is often necessary. sciex.com Methods for the parent drug, Mometasone Furoate, have achieved LLOQs as low as 0.250 pg/mL. sciex.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components, other metabolites, or concomitant medications. For LC-MS/MS methods, specificity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples from multiple sources. nih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). nih.gov This provides an indication of its reliability during normal usage. The method's precision and accuracy are evaluated under these varied conditions.

Utilization of Certified Reference Standards for Research and Development

The accuracy of any quantitative analytical method is fundamentally dependent on the quality of the reference standard used for calibration and quality control. For the analysis of this compound, the use of a high-purity, well-characterized Certified Reference Standard (CRS) is essential.

These standards are produced by accredited suppliers and come with a Certificate of Analysis detailing the compound's identity, purity, and other critical properties. lgcstandards.comveeprho.com The availability of a CRS for this compound from commercial suppliers facilitates the development and validation of reliable analytical methods for its quantification in research and development settings. lgcstandards.com Using a CRS ensures that the measurements are accurate, reproducible, and traceable, which is a prerequisite for generating high-quality data in pharmacokinetic and metabolism studies.

Future Research Directions and Translational Perspectives

Investigation of Genetic Polymorphisms Affecting 6beta-Hydroxylation

The formation of 6beta-hydroxy mometasone (B142194) furoate is primarily regulated by the cytochrome P450 3A4 (CYP3A4) enzyme in human liver microsomes. drugbank.comnih.gov Mometasone furoate metabolism is extensive, and while there are no major metabolites detected in plasma, 6beta-hydroxy mometasone furoate is one of the minor metabolites formed. drugbank.com The rate of this 6-beta hydroxylation is a key factor in the drug's metabolic profile. nih.gov

Genetic variations, or polymorphisms, in the CYP3A4 gene can lead to altered enzyme activity, which may be abolished, reduced, or increased. frontiersin.org These polymorphisms are known to be related to ethnicity and can explain differences in drug efficacy and toxicity among individuals. frontiersin.orgnih.gov For instance, the CYP3A41B allele has been associated with lower dose-adjusted trough levels of tacrolimus, another CYP3A4 substrate, while the CYP3A418 allele, more frequent in Asian populations, can result in bidirectional changes in enzyme activity depending on the substrate. nih.govnih.gov

Future research should focus on identifying specific CYP3A4 and potentially CYP3A5 polymorphisms that directly influence the 6-beta hydroxylation rate of mometasone furoate. nih.govnih.gov Such studies could explain interindividual variability in mometasone furoate metabolism. This knowledge would be a critical step toward personalized medicine, allowing for the prediction of metabolic profiles based on a patient's genetic makeup. frontiersin.org

Elucidation of Detailed Structural-Activity Relationships for this compound

Specifically, this compound has been found to have a significant affinity for the human lung glucocorticoid receptor. consensus.app One study determined its relative receptor affinity (RRA) to be 206 ± 15 (where dexamethasone (B1670325) = 100), an activity level comparable to the clinically used corticosteroid flunisolide (B1672891). consensus.app Another study, which designated metabolites as MET1 through MET5, found that a metabolite referred to as MET2 possessed appreciable glucocorticoid receptor binding affinity (RBA 700), second only to the parent compound, mometasone furoate (RBA 2900). nih.govresearchgate.net This suggests that the addition of a hydroxyl group at the 6beta position, while reducing affinity compared to the parent compound, does not render the molecule inactive.

Further elucidation of the structural-activity relationship is needed. This involves detailed molecular modeling and in vitro functional assays to understand how the 6beta-hydroxyl group alters the interaction with the glucocorticoid receptor's binding pocket. A clearer understanding of these relationships will help to fully characterize the pharmacological profile of mometasone furoate and the contribution of its metabolites. consensus.app

Table 1: Relative Receptor Affinity of Mometasone Furoate and its Metabolite

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Source |

| Mometasone Furoate (MF) | 2900 | nih.govresearchgate.net |

| This compound | 206 ± 15 | consensus.app |

| MET2 (putative 6β-OH MF) | 700 | nih.govresearchgate.net |

Application of Omics Technologies (e.g., Metabolomics) for Comprehensive Metabolite Profiling

Current knowledge of mometasone furoate metabolism indicates it is efficiently metabolized in the liver into at least five different metabolites. nih.govresearchgate.net These have been historically separated and identified using techniques like high-performance liquid chromatography (HPLC) combined with radiochromatography. nih.gov While these methods have been effective in identifying major metabolic pathways like 6beta-hydroxylation, they may lack the sensitivity and resolution to capture the full spectrum of metabolic products. nih.gov

The application of "omics" technologies, particularly metabolomics, offers a powerful approach for a more comprehensive metabolite profiling. researchgate.net Metabolomics aims to identify and quantify a large number of metabolites in a biological sample, providing a detailed snapshot of the metabolic state. researchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and selective, making them ideal for analyzing complex biological matrices like plasma and urine. researchgate.netmdpi.com

Future studies should employ these non-targeted and targeted metabolomics approaches to re-examine the biotransformation of mometasone furoate. researchgate.net This could lead to the discovery of novel, previously undetected metabolites and provide a more accurate quantitative understanding of the various metabolic pathways, including glucuronide and sulfate (B86663) conjugates. nih.gov Such comprehensive profiling is critical for a complete assessment of the drug's disposition and potential for drug-drug interactions.

Development of Predictive Models for Metabolite Formation and Disposition

Building on these kinetic findings, a key future direction is the development of predictive pharmacokinetic (PK) and pharmacodynamic (PD) models. These models would integrate data on:

Enzyme kinetics: Utilizing the determined Michaelis-Menten constants for 6beta-hydroxylation and other metabolic routes. nih.gov

Genetic factors: Incorporating the influence of CYP3A4 polymorphisms on metabolic rates. frontiersin.org

Physiological parameters: Accounting for factors like hepatic blood flow and protein binding. drugbank.com

Such models could simulate the concentration-time profiles of both mometasone furoate and this compound in different patient populations. They would be invaluable tools for predicting systemic exposure and potential variability, ultimately aiding in the optimization of treatment regimens.

Table 2: Kinetic Parameters of Mometasone Furoate Metabolism in Rat Liver Microsomes

| Metabolic Process | Kinetic Model | Parameter | Value | Source |

| Overall Metabolism | Biphasic Michaelis-Menten | Vmax (high affinity) | 0.08 nmol/min/mg | nih.gov |

| Km (high affinity) | 3.51 µM | nih.gov | ||

| Vmax (low affinity) | 0.93 nmol/min/mg | nih.gov | ||

| Km (low affinity) | 134.1 µM | nih.gov | ||

| 6beta-Hydroxylation | Monophasic Michaelis-Menten | Vmax | 0.05 nmol/min/mg | nih.gov |

| Km | 15.6 µM | nih.gov |

Advancements in Micro-Analytical Techniques for Trace Analysis of Metabolites

A significant challenge in studying mometasone furoate and its metabolites is their low systemic bioavailability and resulting low concentrations in plasma, particularly after administration via inhalation. nih.gov In many subjects, plasma concentrations of the parent drug fall below the limit of quantification (LOQ) of older assays, which was around 50 pg/mL. nih.gov This makes the detection and quantification of even lower concentration metabolites like this compound exceedingly difficult.

Recent and future advancements in micro-analytical techniques are critical to overcoming this hurdle. The development and refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have revolutionized the analysis of steroids and their metabolites. mdpi.com These techniques offer:

High Sensitivity: Enabling the detection of analytes at picogram or even femtogram levels.

High Selectivity: Allowing for the accurate measurement of specific metabolites in complex biological matrices, distinguishing them from other structurally similar compounds. mdpi.com

Direct Analysis: Permitting the measurement of conjugated metabolites (e.g., glucuronides and sulfates) without the need for chemical or enzymatic hydrolysis, thus preserving important structural information. nih.gov

Continued innovation in this area, including improvements in sample preparation (e.g., supported liquid extraction), chromatographic separation, and mass spectrometric detection, will be essential for future pharmacokinetic studies. mdpi.com These advanced methods will enable the robust quantification of trace levels of this compound and other metabolites in human samples, providing the high-quality data needed to validate predictive models and fully understand the drug's clinical pharmacology. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 6β-Hydroxy Mometasone Furoate in pharmaceutical formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV/PDA detection is the gold standard. Use a Bakerbond C18 column (250 × 4.6 mm, 5 µm) with mobile phases comprising octanesulfonic acid sodium salt-phosphate buffer (pH 3.0) and acetonitrile (45:55 v/v) at 0.8 mL/min flow rate. Ensure column temperature is maintained at 50°C and detection wavelength at 254 nm. Validate the method for linearity (e.g., 0.1–150 µg/mL), precision (RSD <2%), and recovery (95–105%) using certified reference materials .

- Key Parameters :

| Parameter | Specification |

|---|---|

| Column | Bakerbond C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | Octanesulfonic acid-phosphate buffer + acetonitrile (45:55) |

| Flow Rate | 0.8 mL/min |

| Temperature | 50°C |

| Detection Wavelength | 254 nm |

Q. How is 6β-Hydroxy Mometasone Furoate formed in vivo?

- Methodological Answer : The metabolite is primarily generated via hepatic CYP3A4-mediated oxidation of mometasone furoate. Use human liver microsomes for in vitro studies to confirm enzymatic activity. Incubate mometasone furoate with NADPH-regenerating systems and quantify metabolite formation using LC-MS/MS. Include CYP3A4 inhibitors (e.g., ketoconazole) as negative controls to validate enzyme specificity .

Advanced Research Questions

Q. How do CYP3A4 polymorphisms affect the pharmacokinetics of 6β-Hydroxy Mometasone Furoate?

- Methodological Answer : Conduct pharmacogenomic studies in cohorts stratified by CYP3A4 genotypes (e.g., CYP3A41G allele carriers vs. non-carriers). Measure plasma concentrations of mometasone furoate and 6β-hydroxy metabolite using validated LC-MS/MS. Compare elimination half-lives (t½) and area under the curve (AUC) between groups. Adjust dosing regimens in clinical trials for populations with reduced CYP3A4 activity .

Q. What experimental strategies resolve contradictions in efficacy data for mometasone furoate metabolites across clinical studies?

- Methodological Answer :

- Dose Optimization : Compare once-daily (100 µg) vs. twice-daily (50 µg) regimens in randomized controlled trials (RCTs) to assess metabolite accumulation and therapeutic thresholds (e.g., for olfactory dysfunction recovery) .

- Population Stratification : Use survival analysis (e.g., Kaplan-Meier curves, log-rank tests) to evaluate time-to-event endpoints (e.g., symptom relief) while controlling for covariates like baseline severity and comorbidities .

- Example Data :

| Study Design | Recovery Rate (6β-Hydroxy Group) | Placebo Group | p-value |

|---|---|---|---|

| Twice-daily dosing + olfactory training | 97.4% | 50% | <0.001 |

| Once-daily dosing | No significant difference | — | 0.14 |

Q. How can in vitro models predict drug-drug interactions involving 6β-Hydroxy Mometasone Furoate?

- Methodological Answer : Co-incubate mometasone furoate with CYP3A4 inhibitors (e.g., clarithromycin) or inducers (e.g., rifampicin) in hepatocyte cultures. Measure metabolite-to-parent drug ratios via LC-MS/MS. Use static or dynamic models (e.g., Simcyp®) to extrapolate in vivo interaction risks. Prioritize drugs with narrow therapeutic indices (e.g., tacrolimus) for clinical validation .

Q. What are the challenges in synthesizing and characterizing 6β-Hydroxy Mometasone Furoate for reference standards?

- Methodological Answer :

- Synthesis : Optimize oxidation reactions using tert-butyl hydroperoxide or recombinant CYP3A4 enzymes. Monitor reaction progress via TLC or HPLC.

- Characterization : Use high-resolution NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) to confirm the hydroxylation site. Validate purity (>98%) via differential scanning calorimetry (DSC) and X-ray crystallography for structural elucidation .

Data Analysis & Contradictions

Q. Why do studies report conflicting systemic exposure levels of 6β-Hydroxy Mometasone Furoate after topical administration?

- Methodological Answer : Variations arise from differences in formulation bioavailability (e.g., cream vs. nasal spray) and analytical sensitivity. Use radiolabeled (<sup>14</sup>C) mometasone furoate in mass balance studies to track metabolite distribution. Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific metabolism .

Q. How can researchers mitigate heterogeneity in meta-analyses evaluating mometasone furoate metabolites?

- Methodological Answer : Perform subgroup analyses by dosage form, treatment duration, and patient age. Use random-effects models to account for between-study variance. Exclude trials with high risk of bias (e.g., unblinded designs) and publish protocols a priori (e.g., PROSPERO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.